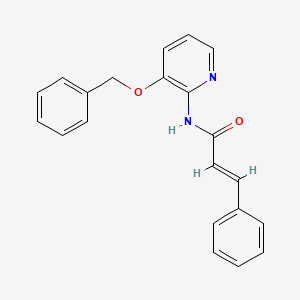
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide, also known as GSK-3β inhibitor, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide involves the inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ, which is a key regulator of various signaling pathways in the cell. (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ regulates the activity of several transcription factors, including β-catenin, which plays a crucial role in the Wnt signaling pathway. The inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ leads to the stabilization of β-catenin and the activation of the Wnt signaling pathway, which is essential for cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide are diverse and depend on the specific disease being targeted. In Alzheimer's disease, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to reduce the accumulation of amyloid beta plaques and improve cognitive function. In bipolar disorder, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to stabilize mood and prevent the recurrence of manic episodes. In cancer, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide in lab experiments include its high potency and specificity for (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibition, which allows for precise modulation of the Wnt signaling pathway. However, the limitations of using this compound include its high cost and limited availability, which can make it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for the research of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and diabetes. Another direction is to develop more potent and selective (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitors that can be used in clinical settings. Additionally, the development of novel drug delivery systems for (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide could improve its efficacy and reduce its side effects.
Synthesis Methods
The synthesis of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide is a complex process that involves several steps. The first step involves the synthesis of 2-bromo-3-nitropyridine, which is then reacted with phenylmagnesium bromide to form 3-phenyl-2-nitropyridine. The next step involves the reduction of the nitro group to an amine, which is then reacted with 3-phenylprop-2-enoyl chloride to form the final product.
Scientific Research Applications
The (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in Alzheimer's disease. In bipolar disorder, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to stabilize mood and prevent the recurrence of manic episodes. In cancer, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(14-13-17-8-3-1-4-9-17)23-21-19(12-7-15-22-21)25-16-18-10-5-2-6-11-18/h1-15H,16H2,(H,22,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYIRIXUSZZAS-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)
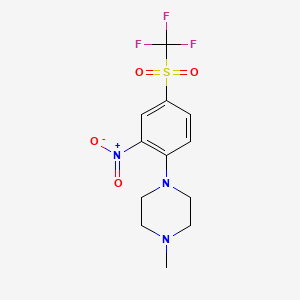
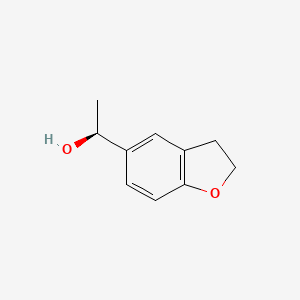
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2839012.png)

![1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2839015.png)
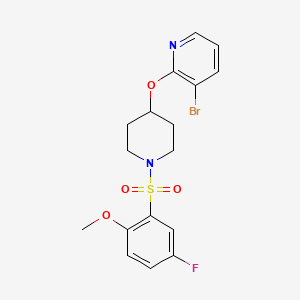
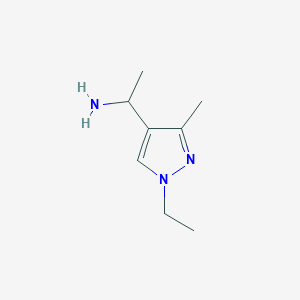
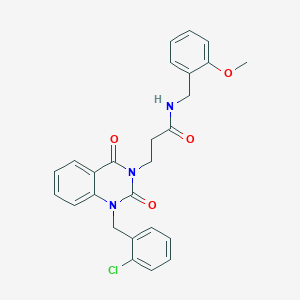
![6-[[4-(3-methylphenyl)-5-(propan-2-ylthio)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839021.png)
![2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2839022.png)
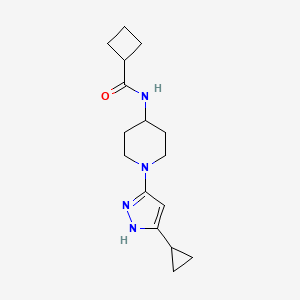
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2839025.png)
